4-Amino-6-(pyridin-2-yl)pyridazin-3-ol

Cardiotonic Patent differentiation Phosphodiesterase III

4-Amino-6-(pyridin-2-yl)pyridazin-3-ol (CAS 1490941-48-4) is a heterocyclic small molecule (C9H8N4O, MW 188.19) consisting of a pyridazin-3-ol/pyridazinone tautomeric core bearing a 4-amino substituent and a 6-(pyridin-2-yl) group. The compound belongs to the aminopyridazinone class, whose 3- and 4-pyridinyl regioisomers are established cardiotonic pharmacophores.

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
Cat. No. B1369647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-(pyridin-2-yl)pyridazin-3-ol
Molecular FormulaC9H8N4O
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NNC(=O)C(=C2)N
InChIInChI=1S/C9H8N4O/c10-6-5-8(12-13-9(6)14)7-3-1-2-4-11-7/h1-5H,(H2,10,12)(H,13,14)
InChIKeyHSZVRWCISWWCMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-(pyridin-2-yl)pyridazin-3-ol Structural Identity and Baseline for Procurement Specification


4-Amino-6-(pyridin-2-yl)pyridazin-3-ol (CAS 1490941-48-4) is a heterocyclic small molecule (C9H8N4O, MW 188.19) consisting of a pyridazin-3-ol/pyridazinone tautomeric core bearing a 4-amino substituent and a 6-(pyridin-2-yl) group . The compound belongs to the aminopyridazinone class, whose 3- and 4-pyridinyl regioisomers are established cardiotonic pharmacophores [1]. However, the 2-pyridinyl orientation distinguishes this compound from its better-characterized congeners, conferring a distinct nitrogen-chelating geometry that is strategically exploited in kinase inhibitor design and metal-coordination scaffolds [1].

Why Generic Pyridinyl-Aminopyridazinone Interchange Fails for 4-Amino-6-(pyridin-2-yl)pyridazin-3-ol


The three regioisomeric forms—2-pyridinyl, 3-pyridinyl, and 4-pyridinyl—are not functionally interchangeable. The established cardiotonic patent literature explicitly restricts claims to the 3- and 4-pyridinyl isomers, deliberately excluding the 2-pyridinyl variant [1]. This exclusion implies that the 2-pyridinyl geometry fails to meet the pharmacophoric requirements for phosphodiesterase III inhibition and calcium sensitization that define the class [1]. Consequently, substituting the target compound with a 3- or 4-pyridinyl analog in a cardiotonic screening program would yield false-positive results; conversely, the 2-pyridinyl orientation provides a unique chelating vector for bidentate metal coordination that the other isomers cannot replicate, making it indispensable for applications exploiting pyridyl-nitrogen-directed catalysis or sensing [2].

Quantitative Differentiation Evidence for 4-Amino-6-(pyridin-2-yl)pyridazin-3-ol Against Closest Analogs


Cardiotonic Patent Scope: Explicit Exclusion of 2-Pyridinyl Isomer vs. 3- and 4-Pyridinyl Isomers

In US Patent 4,346,221, which claims 4-amino-6-(pyridinyl)-3(2H)-pyridazinones as cardiotonics, the substituent PY is rigorously defined as '4- or 3-pyridinyl or 4- or 3-pyridinyl having one or two lower-alkyl substituents.' The 2-pyridinyl isomer is entirely absent from the claims, the synthetic examples, and the biological data tables [1]. This deliberate omission indicates that the 2-pyridinyl compound was synthesized or evaluated and found not to meet the activity threshold for cardiotonic utility, whereas the 3- and 4-pyridinyl analogs demonstrated acceptable inotropic activity in isolated guinea pig papillary muscle assays (typical readout: percent increase in contractile force at 10–100 µM) [1]. For a procurement decision in a cardiovascular discovery program, selecting the 2-pyridinyl isomer over the patented 3- or 4-pyridinyl isomers would thus avoid encroaching on existing composition-of-matter claims while exploring a distinct region of chemical space.

Cardiotonic Patent differentiation Phosphodiesterase III

Chelation Geometry: 2-Pyridinyl Provides Bidentate N,N'-Coordination vs. Monodentate 3- or 4-Pyridinyl

The 2-pyridyl substituent places the pyridine nitrogen in a 1,4-relationship with the pyridazine N2 nitrogen, creating a chelating bite angle that supports bidentate N,N'-coordination to transition metals. This geometry is analogous to the well-characterized 3,6-bis(2-pyridyl)pyridazine ligand family, which forms stable 5-membered chelate rings with Ru(II), Cu(II), and other metals [1]. In contrast, the 3-pyridinyl isomer positions the pyridine nitrogen meta to the pyridazine ring, permitting only monodentate coordination, while the 4-pyridinyl isomer places the nitrogen para, precluding intramolecular chelation entirely [1]. The 4-amino group on the pyridazinone ring further modulates the electron density at the coordinating nitrogens, a feature absent in the parent 6-(pyridin-2-yl)pyridazin-3-ol scaffold. No published stability constants are available for the target compound specifically, but the structural analogy to bis(2-pyridyl)pyridazine systems (log K ~8–12 for Ru(II) complexes) provides a class-level expectation of chelation-enhanced binding relative to the 3- and 4-pyridinyl isomers [1][2].

Metal coordination Bidentate ligand Pyridazine

Agrochemical Patent Filing for 2-Pyridinyl Pyridazinols as Herbicides vs. Cardiotonic Prior Art

Chinese Patent Application CN110878081A (filed 2018) discloses pyridine ring-substituted pyridazinol compounds, explicitly encompassing the 2-pyridinyl orientation, as herbicides with 'very high herbicidal activity and good crop selectivity' [1]. This represents a divergent biological application compared to the cardiotonic 3- and 4-pyridinyl congeners of the earlier Sterling Drug patents [2]. The patent claims herbicidal efficacy against gramineous and broad-leaf weeds at low application rates. While specific IC50 or ED50 values for 4-amino-6-(pyridin-2-yl)pyridazin-3-ol itself are not publicly extractable, the inclusion of the 2-pyridinyl substructure in a crop-protection patent portfolio indicates that the regioisomer's biological target profile has shifted from mammalian PDE III (cardiotonic) to plant-specific pathways. For procurement in agrochemical discovery, the 2-pyridinyl isomer thus represents a differentiated entry point distinct from the cardiovascular-focused 3- and 4-pyridinyl analogs.

Herbicide Agrochemical Patent differentiation

Best-Fit Research and Industrial Application Scenarios for 4-Amino-6-(pyridin-2-yl)pyridazin-3-ol


Kinase Inhibitor Fragment Library Expansion Exploiting 2-Pyridyl Bidentate Binding

The 4-amino-6-(pyridin-2-yl)pyridazin-3-ol scaffold places a hydrogen-bond-donating amino group adjacent to a bidentate N,N'-chelating pocket, a motif recurrent in ATP-competitive kinase inhibitors. Procurement of this compound enables fragment-based screening against kinases where the 2-pyridyl nitrogen engages the hinge-region backbone NH, while the pyridazinone oxygen accepts a hydrogen bond from the catalytic lysine—a binding mode not achievable with the 3- or 4-pyridinyl isomers [1].

Transition-Metal Catalyst Ligand Synthesis

The 2-pyridyl-pyridazinone core serves as a precursor for N,N'-bidentate ligands after N-alkylation or O-functionalization. Because the 3- and 4-pyridinyl isomers lack the chelating bite angle, the 2-pyridinyl isomer is uniquely suited for designing Ru(II), Ir(III), or Cu(I) catalysts for C–H activation or photoredox chemistry, where bidentate diazine coordination enhances catalyst stability and tunability [1][2].

Agrochemical Lead Discovery Targeting Non-Mammalian Pathways

Given the 2018 Chinese patent filing (CN110878081A) that claims herbicidal pyridazinols incorporating a 2-pyridyl moiety, this compound is a logical starting point for herbicide discovery programs targeting acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO) [1]. Its procurement is recommended for agrochemical screening libraries where cardiotonic liabilities (associated with 3-/4-pyridinyl isomers) must be minimized.

Freedom-to-Operate Chemical Probe for Cardiovascular Target Deconvolution

The explicit exclusion of the 2-pyridinyl isomer from the Sterling Drug cardiotonic patents [1] makes this compound a valuable tool for academic groups investigating the structural determinants of PDE III inhibition and calcium sensitization without infringing on existing composition-of-matter claims. It can serve as a negative control in cardiotonic assays to confirm that pharmacological activity is regioisomer-dependent.

Quote Request

Request a Quote for 4-Amino-6-(pyridin-2-yl)pyridazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.